Butyl 3-(4-iodophenyl)prop-2-enoate

Description

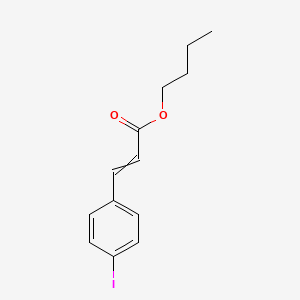

Butyl 3-(4-iodophenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a butyl ester group and a 4-iodophenyl substituent at the β-position of the propenoate backbone. Its molecular formula is C₁₃H₁₅IO₂, with a molecular weight of 338.16 g/mol. This compound is synthesized via esterification or transesterification reactions involving 3-(4-iodophenyl)prop-2-enoic acid and butanol, as inferred from synthetic routes for analogous iodophenylpropanoic acid derivatives in pharmaceutical research .

Its α,β-unsaturated ester moiety also suggests reactivity in conjugate addition or polymerization reactions, though specific applications require further study.

Properties

CAS No. |

423775-10-4 |

|---|---|

Molecular Formula |

C13H15IO2 |

Molecular Weight |

330.16 g/mol |

IUPAC Name |

butyl 3-(4-iodophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15IO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3 |

InChI Key |

NQRWOVVKSTZSSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=CC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(4-iodophenyl)prop-2-enoate typically involves the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(4-iodophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Butyl 3-(4-iodophenyl)prop-2-enoate is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of Butyl 3-(4-iodophenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization, forming long chains that can interact with biological molecules. The iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

UV Filters and Stabilizers

3-Methylbutyl (E)-3-(4-Methoxyphenyl)prop-2-enoate (IMC/HMS) This UV filter shares the α,β-unsaturated ester backbone but substitutes the 4-iodophenyl group with a 4-methoxyphenyl moiety. The methoxy group is electron-donating, enhancing UV absorption in the 290–320 nm range, while iodine’s electron-withdrawing nature in the target compound may redshift absorption .

Key Insight : The iodine atom’s larger atomic radius and polarizability could improve thermal stability but may reduce compatibility with polymer matrices compared to methoxy-substituted analogues.

Industrial Esters

Butyl Acrylate (Butyl Prop-2-enoate) A simpler α,β-unsaturated ester without aryl substituents, butyl acrylate is widely used in polymer production. Its lack of bulky substituents enables rapid radical polymerization, whereas the 4-iodophenyl group in this compound may sterically hinder such reactions .

| Compound | Structure | Reactivity | Industrial Use | Reference |

|---|---|---|---|---|

| This compound | Aryl-substituted | Moderate | Specialty chemicals | – |

| Butyl Acrylate | Unsubstituted | High | Acrylic polymers |

Key Insight: The iodophenyl group’s steric bulk may limit this compound’s utility in high-volume polymer applications but could enable niche uses in functional materials.

Perfluorinated Esters

4-[Methyl(Undecafluoropentylsulfonyl)amino]butyl Prop-2-enoate This perfluorinated compound shares the prop-2-enoate group but incorporates a fluorinated chain.

| Compound | Substituent | Key Trait | Application | Reference |

|---|---|---|---|---|

| This compound | Aromatic iodine | Polarizable halogen | Pharmaceutical synthesis | – |

| Perfluorinated ester | Fluorinated chain | Hydrophobic | Surface coatings |

Key Insight : Iodine’s polarizability may facilitate halogen bonding in crystal engineering, a property absent in fluorinated analogues .

Natural Analogues

(2E)-3-(4-Hydroxyphenyl)prop-2-enoic Acid (p-Coumaric Acid) This naturally occurring compound replaces the butyl ester with a carboxylic acid and substitutes iodine with a hydroxyl group. The carboxylic acid enables hydrogen bonding, influencing its antioxidant activity, while the ester in this compound may enhance metabolic stability .

| Compound | Functional Group | Bioactivity | Reference |

|---|---|---|---|

| This compound | Ester | Under investigation | – |

| p-Coumaric Acid | Carboxylic acid | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.